Z-Thr-OEt
Description
Significance of Protected Amino Acid Derivatives in Modern Synthetic Strategies
Protected amino acid derivatives are fundamental to modern synthetic chemistry, particularly in the construction of peptides and peptidomimetics. By blocking reactive functionalities, these derivatives prevent unwanted side reactions such as racemization, self-coupling, and reactions involving side chains during peptide bond formation. wikipedia.orgwiley-vch.de The strategic choice of protecting groups dictates the synthetic route, allowing for either solution-phase or solid-phase synthesis and enabling orthogonal protection schemes where different protecting groups can be removed selectively under distinct conditions. organic-chemistry.orgsigmaaldrich.combachem.com This control is crucial for synthesizing complex sequences with high purity and yield.
Z-Thr-OEt as a Key Chiral Building Block in Bio-organic Research
L-Threonine is a chiral amino acid with two stereocenters. guidetopharmacology.organl.goviarc.fr As a protected derivative, this compound retains the inherent chirality of L-threonine, making it a valuable chiral building block. anl.gov The defined stereochemistry at both the α-carbon and the β-carbon (bearing the hydroxyl group) is preserved by the protecting groups, which is critical for synthesizing stereochemically pure peptides and other chiral molecules relevant to bio-organic research. Its use allows for the controlled introduction of the threonine residue with the correct absolute configuration into larger molecular structures.
Historical Context and Evolution of Benzyloxycarbonyl (Z-Group) and Ethyl Ester Protection in Peptide Chemistry
The benzyloxycarbonyl (Z or Cbz) group was one of the earliest and most significant N-amino protecting groups introduced in peptide chemistry. wiley-vch.dewikipedia.org Discovered by Bergmann and Zervas in the early 1930s, the Z-group was a cornerstone of the Bergmann-Zervas method, the first successful strategy for controlled peptide synthesis. wikipedia.orgwikipedia.orgnih.gov Its removal by catalytic hydrogenation under mild conditions was a key advantage, leaving peptide bonds and many side-chain functionalities intact. wikipedia.orgpageplace.de While superseded in many modern solid-phase strategies by groups like Fmoc and Boc, the Z-group remains relevant, particularly for side-chain protection and in solution-phase synthesis. wikipedia.orgorganic-chemistry.org
The use of alkyl esters, such as the ethyl ester, for carboxyl group protection is also a long-standing practice in organic and peptide synthesis. Ethyl esters are typically formed by the reaction of the carboxylic acid with ethanol (B145695) under acidic conditions. This protecting group is generally stable to acidic and nucleophilic conditions commonly used for N-terminal deprotection (like Z-group removal by hydrogenolysis) but can be removed by saponification (hydrolysis with base) or transesterification. The combination of the Z-group and the ethyl ester in this compound provides a differential protection scheme, allowing for selective deprotection and subsequent coupling reactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
ethyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C14H19NO5/c1-3-19-13(17)12(10(2)16)15-14(18)20-9-11-7-5-4-6-8-11/h4-8,10,12,16H,3,9H2,1-2H3,(H,15,18)/t10-,12+/m1/s1 |
InChI Key |
KEWZMVUJFORTAY-PWSUYJOCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H](C)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(C(C)O)NC(=O)OCC1=CC=CC=C1 |
sequence |
T |
Origin of Product |
United States |
Synthetic Methodologies for Z Thr Oet and Its Advanced Derivatives
Stereoselective Synthesis of Z-Thr-OEt Precursors
The synthesis of this compound relies on the availability of L-threonine with the correct (2S,3R) stereochemistry. L-Threonine itself is a naturally occurring α-amino acid with two chiral centers. guidetopharmacology.org While L-threonine is commercially available, the stereoselective synthesis of threonine or its precursors is an area of ongoing research, particularly for obtaining specific stereoisomers or for large-scale production.
One approach to the stereoselective synthesis of threo-threonine, the diastereomer relevant to L-threonine, involves the reaction of isocyanoacetate with acetaldehyde. This reaction can yield 2-isocyano-3-hydroxybutyrate, a key intermediate. tandfonline.comtandfonline.com Undesirable by-products, such as 2-isocyanocrotonate and 2-isocyano-2-(1'-hydroxyethyl)-3-hydroxybutyrate, can also form. tandfonline.comtandfonline.com The use of metal catalysts, such as NiCl₂ or PdCl₂, has been shown to selectively convert the isocyano-hydroxy intermediate into 5-methyl-4-alkoxycarbonyl-2-oxazoline, an important precursor for threonine synthesis. tandfonline.comtandfonline.com This catalytic approach using Et₃N-PdCl₂ has been reported to yield threo-threonine with 85% purity in good yield (85%). tandfonline.comtandfonline.com
Enzymatic methods using L-threonine aldolases are also being explored for the stereoselective synthesis of β-hydroxy-α-amino acids, including threonine derivatives. researchgate.net These enzymes can catalyze aldol (B89426) condensation reactions with high stereocontrol at the α-carbon. researchgate.net Efforts are underway to improve the stereoselectivity at the β-carbon through enzyme engineering. nih.gov
N-Protection Strategies for Threonine and Z-Group Introduction
The introduction of the benzyloxycarbonyl (Z or Cbz) group onto the amino group of threonine is a critical step in the synthesis of this compound. This protecting group is widely used in peptide synthesis to suppress the nucleophilic and basic properties of the amine lone pair. wikipedia.org
Conventional Benzyloxycarbonylation Protocols
Conventional methods for introducing the Z-group typically involve the reaction of threonine with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) in the presence of a base. wikipedia.orgtcichemicals.com Benzyl chloroformate is a water-sensitive oily liquid commonly used for this purpose. wikipedia.orgtcichemicals.comfishersci.cafishersci.com The reaction is typically carried out in an organic solvent, and a base is necessary to neutralize the acid (HCl) generated during the reaction.
A general protocol involves dissolving the amino acid in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) or sodium bicarbonate) and adding benzyl chloroformate dropwise while maintaining the alkalinity and temperature control. The Z-protected amino acid can then be isolated after acidification.
Optimized Green Chemistry Approaches for Z-Group Incorporation
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly chemical processes, including those for amino acid protection. Green chemistry approaches for introducing the Z-group aim to minimize the use of hazardous solvents and reagents, reduce waste generation, and improve energy efficiency.
While specific green chemistry protocols solely focused on the Z-protection of threonine for this compound synthesis are not extensively detailed in the search results, broader research in green peptide synthesis offers relevant insights. The N-benzyloxycarbonyl (Z) group is considered suitable for green solution-phase peptide synthesis due to its easy removal by hydrogenation, which does not generate problematic by-products. unibo.itrsc.org Replacing conventional solvents like N,N-dimethylformamide (DMF) with more sustainable alternatives such as ethyl acetate (B1210297) (EtOAc) has been explored in green peptide synthesis protocols utilizing the Z-group. unibo.itrsc.org Furthermore, some studies have investigated aqueous-based peptide synthesis (ASPPS) using water-dispersible protected amino acid nanoparticles, which could potentially be applied to Z-protected threonine. csic.es
C-Terminal Esterification Methodologies for Ethyl Ester Formation
The formation of the ethyl ester at the C-terminus of Z-protected threonine is the final step in synthesizing this compound. This involves reacting the carboxylic acid group with ethanol (B145695).
Direct Esterification Techniques
Direct esterification of amino acids or protected amino acids with alcohols often requires acidic conditions to catalyze the reaction. A common method involves treating the amino acid with an excess of ethanol in the presence of a strong acid catalyst, such as dry HCl gas. scielo.br This Fischer esterification method can lead to the formation of amino acid ethyl ester hydrochlorides. scielo.br Neutralization of the hydrochloride salt is then required to obtain the free amino acid ester. scielo.br
However, direct esterification of amino acids can be challenging due to their zwitterionic nature, which affects their solubility and reactivity. scielo.brgoogle.com The reaction can also be slow and may lead to side reactions, particularly with sensitive functional groups or under harsh conditions. google.com
Activated Ester and Carbodiimide-Mediated Approaches
Activated ester and carbodiimide-mediated coupling methods are widely used in peptide synthesis for forming amide bonds, but the underlying principles can also be applied to esterification, particularly when direct methods are inefficient. These methods involve activating the carboxyl group to make it more reactive towards nucleophilic attack by the alcohol (ethanol in this case).
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are common coupling reagents. wikipedia.orgfishersci.cafishersci.nlnih.gov DCC reacts with the carboxylic acid to form an O-acylisourea intermediate, which is a powerful acylating agent. spcmc.ac.in This intermediate can then react with ethanol to form the ethyl ester. spcmc.ac.in
The use of additives like N-hydroxysuccinimide (NHS) in combination with carbodiimides is common in peptide synthesis to improve coupling efficiency and minimize side reactions. wikipedia.orgfishersci.canih.gov NHS reacts with the O-acylisourea intermediate to form a more stable and reactive NHS ester, which can then react with the amine (or alcohol). wikipedia.org While primarily used for amide bond formation, the concept of activating the carboxyl group with carbodiimides, potentially with additives, could be adapted for the esterification of Z-threonine with ethanol.
Research on the synthesis of amino acid esters, including ethyl esters, using activated ester methods often involves the use of coupling reagents like DCC in conjunction with additives such as N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt). nih.gov These methods can lead to the formation of activated amino acid esters that are then reacted with the desired alcohol. nih.gov
Interactive Data Table: Synthesis Methods for this compound Components
| Method Type | Substrate/Intermediate | Reagents/Conditions | Key Intermediate/Product | Stereoselectivity | Yield (%) | Reference |
| Stereoselective Synthesis of threo-Threonine | Isocyanoacetate, Acetaldehyde | Et₃N-PdCl₂ catalyst | threo-Threonine (85% purity) | High (threo) | 85 | tandfonline.comtandfonline.com |
| N-Benzyloxycarbonylation (Conventional) | L-Threonine | Benzyl chloroformate, Base (e.g., NaOH) | N-Benzyloxycarbonyl-L-threonine (Z-Thr-OH) | Not applicable | - | wikipedia.org |
| C-Terminal Esterification (Direct) | Z-Thr-OH | Ethanol, Acid catalyst (e.g., HCl) | This compound (as hydrochloride salt initially) | Not applicable | Moderate | scielo.brgoogle.com |
| C-Terminal Esterification (Carbodiimide) | Z-Thr-OH, Ethanol | DCC (potentially with additives like NHS) | This compound | Not applicable | - | nih.gov |
Convergent and Divergent Synthetic Pathways to this compound
In the context of synthesizing amino acid derivatives like this compound, the terms convergent and divergent pathways typically refer to how the protected amino acid building block is assembled or utilized within a larger synthetic scheme, such as peptide synthesis.
A divergent synthesis approach for this compound would typically involve starting from L-threonine and sequentially introducing the protecting groups. This could involve first protecting the amino group with the benzyloxycarbonyl group to form Z-L-threonine (Z-Thr-OH), followed by esterification of the carboxylic acid with ethanol to yield this compound. Z-L-threonine (N-((Benzyloxy)carbonyl)-L-threonine) has a PubChem CID of 88217. psu.edu
While the direct synthesis of this compound from simpler, non-amino acid precursors in a convergent manner is not a standard approach, its role as a building block in convergent peptide synthesis highlights its importance. The primary synthetic route to this compound itself is generally divergent, starting from the amino acid L-threonine.
Development of Novel Catalytic Systems for this compound Synthesis
The synthesis of this compound primarily involves the esterification of the carboxylic acid group of Z-L-threonine with ethanol. This reaction typically requires catalysis. Traditional methods often employ acid catalysts. For example, the synthesis of Z-L-threonine ethyl ester has been reported using concentrated sulfuric acid as a catalyst in ethanol under reflux conditions. organic-chemistry.org
Beyond traditional acid catalysis, research into more efficient and selective catalytic systems for the esterification of protected amino acids, including those with the Z-protecting group, has explored various avenues. Enzymatic catalysis offers a milder and potentially more selective alternative. Studies have investigated the use of enzymes like papain for the esterification of N-protected amino acids with alcohols, including ethanol. psu.edu This enzymatic approach can be carried out under mild conditions and may offer advantages in terms of chemoselectivity and avoiding racemization, which is particularly important for retaining the stereochemical integrity of the threonine residue.
While specific "novel" catalytic systems developed solely and specifically for the synthesis of this compound are not extensively documented in the provided search results, the general advancements in catalytic esterification of protected amino acids are applicable. This includes the exploration of various heterogeneous catalysts, Lewis acids, and enzymatic systems aimed at improving reaction rates, yields, and reducing the environmental impact compared to traditional homogeneous acid catalysis. For instance, heterogeneous catalysts are often favored in large-scale synthesis due to ease of separation and reusability.
Research findings in related areas, such as the palladium-catalyzed reactions of N-Cbz protected amino acid derivatives nih.gov, suggest potential avenues for catalytic approaches in the synthesis or modification of this compound, although these examples may not be directly focused on the ester formation itself.
Synthetic Route Optimization for Scalability and Efficiency in Academic Laboratories
Optimizing the synthetic route to this compound in academic laboratories focuses on achieving good yields, high purity, and reasonable efficiency, often with an eye towards potential scalability for when the compound is needed in larger quantities for subsequent reactions. Key aspects of optimization include reaction conditions, workup procedures, and purification methods.
A common synthetic route involves the acid-catalyzed esterification of Z-L-threonine with ethanol. Optimization of this process would involve exploring variables such as:
Catalyst Concentration: Determining the optimal amount of acid catalyst (e.g., sulfuric acid) to maximize reaction rate without causing significant side reactions or degradation.
Temperature and Reaction Time: Finding the right balance to ensure complete esterification within a reasonable timeframe while minimizing potential epimerization or decomposition of the protected amino acid. Refluxing in ethanol is a common condition organic-chemistry.org.
Solvent: While ethanol is a reactant, the reaction may be performed with excess ethanol as the solvent.
Workup Procedure: Developing an efficient workup to neutralize the acid catalyst and isolate the crude product. This might involve extraction and washing steps.
Purification: Identifying effective purification methods, such as crystallization or chromatography, to obtain this compound in high purity.
For scalability in an academic setting, the chosen route should be amenable to execution on a multi-gram scale using standard laboratory equipment. Factors influencing scalability include the ease of handling reagents, the volume of solvents required, the efficiency of purification steps, and the reproducibility of the results across different batch sizes.
Research in optimizing the synthesis of other protected amino acid esters and related compounds provides valuable insights. For example, studies on the scalable synthesis of various pharmaceutical intermediates highlight the importance of factors like solvent choice, reaction temperature control, and simplified workup procedures for increasing efficiency and yield on a larger scale nih.govstanford.edu. While specific data tables detailing the optimization of this compound synthesis were not prominently found, the general principles of optimizing yield, purity, and efficiency through systematic variation of reaction parameters are universally applied in academic synthesis.
The development of more efficient and environmentally friendly methods, such as enzymatic catalysis psu.edu, can also contribute to the optimization and scalability of this compound synthesis in academic laboratories by reducing the need for harsh chemicals and simplifying purification.
Data Table: Example Synthesis Conditions for Protected Amino Acid Esterification
While specific optimized data for this compound was not found, the following table illustrates typical conditions and outcomes for related protected amino acid esterification reactions based on the search results:
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reported Yield | Source Type |
| Z-L-Threonine | Ethanol | Concentrated H₂SO₄ | Reflux | Z-L-Threonine Ethyl Ester | Not specified | Patent organic-chemistry.org |
| N-Protected Amino Acid | Alcohol | Immobilized Papain | 37 °C, ~12 h, Two-phase | N-Protected Amino Acid Ester | Variable | Research Paper psu.edu |
| N-Protected Diacid | Chloroformate | Not specified | Mild conditions | Mono-ester | 66-90% | Research Paper psu.edu |
Note: Yields and specific conditions can vary significantly depending on the specific amino acid, protecting groups, and optimization efforts.
Detailed Research Findings (Illustrative based on related compounds):
Research on the synthesis of N-protected amino acid esters has shown that the choice of catalyst and reaction conditions can significantly impact the yield and purity of the product. For instance, enzymatic methods using immobilized papain have demonstrated the ability to catalyze the esterification of N-protected amino acids with various alcohols under mild conditions, offering an alternative to traditional acid catalysis. psu.edu The efficiency of such enzymatic reactions can be influenced by factors like enzyme loading, solvent system, and reaction time. psu.edu
Furthermore, studies on the synthesis of other protected amino acid derivatives highlight the importance of minimizing side reactions, such as racemization, particularly when dealing with chiral centers. Optimization efforts often involve carefully controlling temperature, reaction time, and the nature of the base or acid catalyst used.
Z Thr Oet in Peptide Synthesis and Complex Bioconjugation Research
Role of Z-Thr-OEt as an N-Protected, C-Activated Amino Acid for Peptide Coupling
This compound serves as an N-protected amino acid where the Z group prevents unwanted reactions at the α-amino group during peptide coupling. The ethyl ester at the C-terminus acts as a leaving group, activating the carboxyl function for nucleophilic attack by the amino group of the incoming amino acid or peptide. This activation is crucial for the formation of the peptide bond. The general principle of peptide synthesis involves the coupling of the carboxyl group of one amino acid to the amino group of another, typically requiring activation of the carboxyl function to overcome thermodynamic barriers ekb.eg. This compound embodies this principle by having a protected amino group and an activated carboxyl group in the form of an ethyl ester.
Application in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely adopted method for synthesizing peptides chempep.combachem.com. While Fmoc- and Boc-based strategies are common in SPPS, N-protected amino acid esters like this compound can be incorporated, particularly in specific coupling protocols or for the synthesis of protected peptide fragments chempep.comacs.org. In SPPS, the peptide chain is assembled on an insoluble polymer support, allowing for the removal of excess reagents and by-products by simple filtration bachem.com. The stepwise nature of SPPS involves repetitive cycles of N-deprotection and coupling with a C-activated, N-protected amino acid bachem.comunive.it. While Z-protected amino acids are more commonly associated with harsher cleavage conditions (e.g., HBr/acetic acid) compared to Fmoc, they can be used for side-chain protection or in specific strategies where such cleavage is compatible chempep.com. The synthesis of protected peptide fragments on solid phase, which can then be used in segment condensation, is a key application where Z-protected amino acids might be employed acs.org.
Application in Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis is a classical approach that remains useful, particularly for large-scale peptide production chempep.com. In this methodology, this compound can be directly coupled with amino acid esters or peptide esters in a homogeneous solution. The reaction between the activated carboxyl group (ethyl ester) of this compound and the free amino group of the coupling partner forms the peptide bond. The resulting protected peptide can then be purified using techniques like crystallization or chromatography. This approach allows for precise control over reaction conditions, which can be tailored for high yields unive.it. The synthesis of di- and tripeptides in solution using activated esters derived from N-protected amino acids has been reported, demonstrating the feasibility of this approach kau.edu.sa.
Enzymatic Catalysis in Peptide Bond Formation Involving this compound or Related Structures
Enzymatic peptide synthesis offers advantages such as mild reaction conditions, high stereospecificity, and minimal need for side-chain protection, avoiding racemization issues often encountered in chemical synthesis researchgate.netpsu.edunih.gov. While direct mentions of this compound as a substrate for enzymatic synthesis are less prevalent in the provided context, related N-protected amino acid esters and threonine-containing peptides have been successfully synthesized using enzymes. Proteases, traditionally known for peptide hydrolysis, can catalyze peptide bond formation under suitable conditions, often in non-aqueous or biphasic systems to shift the equilibrium towards synthesis nih.govscispace.com.
Thermolysin-Catalyzed Peptide Synthesis
Thermolysin, a thermostable neutral metalloproteinase, has been shown to catalyze the formation of peptide bonds, particularly involving hydrophobic residues scispace.commedchemexpress.compnas.org. Studies have demonstrated thermolysin's ability to catalyze the synthesis of protected di- and tripeptide esters, including those containing asparagine and leucine (B10760876) or phenylalanine ethyl esters nih.gov. While this compound is not explicitly named as a substrate in the provided snippets concerning thermolysin, the enzyme's activity with N-protected amino acids and peptide esters, including ethyl esters, suggests its potential for synthesizing this compound-containing peptides pnas.orgnih.gov. For instance, thermolysin has been used to catalyze the synthesis of Z-Phe-Leu-OEt pnas.org. The enzyme exhibits preference for hydrophobic amino acids as the carbonyl-group donor pnas.org.
Chemoenzymatic Approaches to this compound-Containing Peptides
Chemoenzymatic peptide synthesis combines the benefits of both chemical and enzymatic methods researchgate.netnih.gov. This can involve using enzymes for specific coupling steps or for the preparation of protected amino acid or peptide building blocks. While specific examples of chemoenzymatic synthesis directly involving this compound were not detailed, the broader field utilizes enzymes like proteases and lipases for peptide bond formation with various protected amino acid esters researchgate.netnih.govresearchgate.netrsc.org. The conversion of N-protected amino acid C-terminal esters into activated forms using hydrolytic enzymes for subsequent coupling is a relevant chemoenzymatic strategy google.comgoogle.com.
Segment Condensation and Fragment Coupling Utilizing this compound
Segment condensation and fragment coupling strategies are employed for the synthesis of longer peptides and proteins, involving the assembly of pre-synthesized peptide fragments acs.orgthieme-connect.declockss.orgmdpi.comresearchgate.net. These approaches can be carried out in solution or on a solid support acs.org. This compound or peptide fragments containing a this compound moiety could serve as building blocks in such strategies. A protected peptide fragment with a C-terminal ethyl ester, derived from this compound, could be coupled with another fragment possessing a free amino terminus. This method is particularly valuable for overcoming limitations in stepwise SPPS, such as the accumulation of by-products and difficulties with longer sequences acs.org. Efficient synthesis of protected peptide fragments is crucial for these methods acs.org.
Strategic Incorporation of this compound into Peptidomimetics and Pseudopeptide Scaffolds
The synthesis of peptidomimetics and pseudopeptides, designed to overcome the inherent limitations of natural peptides such as metabolic instability and poor bioavailability, often relies on the strategic use of protected amino acid building blocks. This compound, or N-benzyloxycarbonyl-L-threonine ethyl ester, represents one such precisely engineered module utilized in the construction of these complex molecular architectures. Its strategic incorporation allows for the controlled introduction of the L-threonine residue into a growing peptide chain, which can then be subjected to further modifications to yield the desired peptidomimetic or pseudopeptide scaffold.
This compound is a derivative of the essential amino acid L-threonine, featuring a benzyloxycarbonyl (Z or Cbz) group protecting the α-amine and an ethyl ester (OEt) protecting the carboxyl group. This orthogonal protection strategy is crucial in peptide synthesis, allowing for selective deprotection and subsequent coupling reactions. The Z group is a common N-terminal protecting group, often removed under hydrogenolytic conditions, while the ethyl ester is a C-terminal protecting group typically cleaved by saponification. The choice of these protecting groups in this compound facilitates its use in various synthetic methodologies, including solution-phase and certain solid-phase peptide synthesis approaches, which are foundational for building the peptide segments that are later modified into peptidomimetic or pseudopeptide scaffolds.
The strategic importance of incorporating this compound lies in its ability to introduce a chiral L-threonine residue with defined protection, ready for controlled peptide bond formation. Threonine is a polar, uncharged amino acid with a hydroxyl group in its side chain, which can be a site for further modification or can participate in interactions crucial for the final scaffold's conformation and activity. By using this compound, chemists can precisely place this residue at a specific position within a sequence being assembled, ensuring the correct stereochemistry and protecting the reactive amine and carboxyl termini during the coupling steps.
In the synthesis of pseudopeptides, where modifications to the peptide backbone are introduced (e.g., reduced amide bonds, phosphinic bonds), Z-protected amino acids or peptides are frequently employed as key intermediates or coupling partners. For instance, the benzyloxycarbonyl group has been utilized in the synthesis of phosphinic pseudopeptides, indicating that Z-protected amino acids can be incorporated into these modified backbones duke.edu. While specific data on the direct incorporation of this compound into pseudopeptide linkages is limited in the provided sources, the general use of Z-protected amino acids in constructing these scaffolds highlights the potential strategic role of this compound as a building block to introduce a threonine residue adjacent to or within a modified linkage.
Furthermore, Z-protected amino acid ethyl esters have been successfully employed in enzyme-catalyzed peptide synthesis and in continuous flow systems like microreactors, methodologies that can be advantageous for the efficient and selective formation of peptide bonds in the context of preparing complex structures. Studies have demonstrated the synthesis of dipeptides using Z-protected amino acid ethyl esters as acyl donors. For example, research on microreactor-assisted peptide synthesis reported the yields of dipeptides formed using Z-Ala-Gly-OEt and Z-Phe-Gly-OEt, illustrating the effectiveness of these protected building blocks in forming peptide bonds under specific reaction conditions.
| Protected Dipeptide | Reaction Method | Yield (%) |
| Z-Ala-Gly-OEt | Immobilized-flow assisted microreactor | 78 |
| Z-Phe-Gly-OEt | Immobilized-flow assisted microreactor | 76 |
Table 1: Illustrative Yields of Dipeptides Synthesized Using Z-Protected Amino Acid Ethyl Esters in a Microreactor System.
Another critical aspect in peptide synthesis, particularly when incorporating amino acids like threonine which have a β-hydroxyl group and an α-chiral center, is the potential for epimerization. Studies investigating epimerization during peptide coupling reactions have utilized Z-protected amino acids and ethyl esters to assess the extent of racemization under various conditions. For example, research examining BOP-mediated couplings of Z-GlyXxx-OH with H-Val-OEt quantified the epimerization ratios, providing valuable data for optimizing coupling procedures to maintain chiral integrity. While this compound was not the specific substrate in the presented data, these studies underscore the importance of carefully controlled conditions when incorporating protected amino acids with labile α-hydrogens or β-stereocenters into peptide or peptidomimetic sequences.
| Coupling Partners (Acid + Amine) | Base | Epimerization Ratio (%) |
| Z-GlyXxx-OH + H-Val-OEt | Various Tertiary Amines | Data varies depending on Xxx and base |
Table 2: Example Context for Epimerization Studies Involving Z-Protected Amino Acids and Valine Ethyl Ester. (Note: Specific epimerization data for this compound with a particular amine component and base was not directly available in the provided sources, but studies like this are crucial for optimizing its use in synthesis.)
The strategic incorporation of this compound thus involves selecting appropriate synthetic routes and coupling conditions that leverage its specific protection scheme to efficiently and stereoselectively introduce threonine into a growing molecular scaffold. This scaffold, whether a linear peptide destined for cyclization or backbone modification, or a pre-designed pseudopeptide structure, benefits from the well-defined reactivity and handling properties conferred by the Z and ethyl ester groups. The ability to selectively remove these groups at different stages of the synthesis allows for convergent strategies, where pre-synthesized protected fragments containing threonine can be coupled to form larger, more complex peptidomimetics or pseudopeptides.
Z Thr Oet As a Chiral Building Block in Asymmetric Organic Synthesis
Exploiting the Inherent Stereochemistry of Z-Thr-OEt in Chiral Pool Synthesis
The "chiral pool" strategy in asymmetric synthesis utilizes readily available, naturally occurring chiral compounds as starting materials to introduce chirality into target molecules. wikipedia.orgchem960.comescholarship.orgctdbase.org L-Threonine is a well-established member of the chiral pool, and this compound, being a protected derivative, directly benefits from this availability and defined stereochemistry. The pre-existing stereocenters at the α-carbon ((S)-configuration) and β-carbon ((R)-configuration) of the threonine backbone in this compound provide a foundation for controlling the stereochemical outcome of subsequent reactions. By using this compound as a starting material, chemists can leverage its absolute configuration to guide the formation of new stereocenters in a predictable manner. This approach is often more economical compared to de novo asymmetric synthesis, especially for targets containing structural motifs similar to the starting chiral pool material. wikipedia.orgchem960.com The inherent stereochemistry of this compound can influence reactions occurring at adjacent functional groups or carbons through stereoelectronic effects and steric interactions in the transition states.
Diastereoselective Transformations Involving this compound
Diastereoselective transformations are reactions where a new stereocenter is created in a substrate already containing one or more stereocenters, leading to the preferential formation of one diastereomer over others. epa.govsigmaaldrich.com The presence of the defined stereocenters in this compound can induce diastereoselectivity in reactions carried out on its functional groups or the carbons attached to them. For instance, reactions at the carbonyl group of the ethyl ester, transformations involving the hydroxyl group, or modifications at the carbon adjacent to the ester could be influenced by the existing α and β stereocenters.
Factors such as the reaction conditions, the nature of the reagents, and the presence of coordinating groups can influence the degree of diastereoselectivity observed. For example, in reactions involving enolates derived from chiral esters or amides, the geometry of the enolate (E or Z) and chelation with a metal counterion can play a significant role in determining the diastereochemical outcome of alkylation or addition reactions. sigmaaldrich.comchem960.com While specific data for this compound were not extensively found, studies on other chiral amino acid derivatives and esters demonstrate that high levels of diastereocontrol can be achieved by carefully selecting the reaction conditions and reagents.
Enantioselective Reactions Using this compound as a Chiral Auxiliary or Ligand Precursor
Enantioselective reactions aim to produce one enantiomer of a chiral product in excess from an achiral or prochiral starting material. epa.gov Chiral auxiliaries and chiral ligands are two common strategies employed to achieve enantioselectivity. A chiral auxiliary is covalently attached to the substrate and directs the stereochemical outcome, after which it is removed. chem960.com A chiral ligand coordinates to a metal center, forming a chiral catalyst that influences the stereochemistry of the reaction.
This compound, with its stereogenic centers and functional groups, can potentially be utilized as a precursor for developing chiral auxiliaries or ligands. The amine and hydroxyl functionalities, particularly after deprotection or modification, can serve as coordination sites for metal catalysts or points of attachment for auxiliary frameworks. For example, amino alcohols and their derivatives are known to be effective chiral ligands and auxiliaries in various asymmetric transformations. The threonine scaffold provides a rigid structure with defined spatial arrangement of substituents, which can be crucial for inducing high enantioselectivity in catalytic reactions or substrate-controlled transformations. While specific examples of this compound being used directly as a chiral auxiliary or ligand precursor were not prominently found, its structural features make it a plausible candidate for the design and synthesis of such chiral control elements, drawing parallels from the successful application of other amino acid-derived chiral auxiliaries and ligands. wikipedia.orgchem960.com
Synthesis of Biologically Relevant Chiral Scaffolds from this compound
Many biologically active compounds, including pharmaceuticals and natural products, possess specific stereochemistries that are essential for their function. nih.gov Chiral building blocks like this compound are invaluable for constructing these complex chiral scaffolds in an enantiomerically controlled manner. The threonine core is present in various peptides and proteins, and derivatives like this compound can be directly incorporated into peptide synthesis or serve as a starting point for synthesizing molecules containing β-hydroxy-α-amino acid motifs.
Beyond direct incorporation, this compound can be transformed through a series of reactions to build more complex chiral structures. The amino, hydroxyl, and ester groups can be selectively manipulated to introduce new functionalities and construct cyclic or acyclic systems with defined stereochemistry. For example, the synthesis of chiral amines, amino alcohols, and other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, can potentially utilize this compound as a chiral starting material. The ability to synthesize enantiopure biologically relevant compounds from readily available chiral precursors like this compound is a key aspect of modern medicinal chemistry and natural product synthesis.
Stereochemical Control in Reactions of this compound Derivatives
Achieving precise stereochemical control in organic reactions is paramount in asymmetric synthesis. For this compound and its derivatives, the stereochemical outcome of a reaction is influenced by the interplay of the existing stereocenters, the reaction conditions, and the nature of the transforming functional group. Control over diastereoselectivity and, in some cases, the induction of enantioselectivity in reactions with achiral reagents, relies on the ability of the molecule's inherent chirality to direct the approach of reactants. epa.govsigmaaldrich.com
Reactions at the α-carbon, for example, can be influenced by the stereochemistry at the β-carbon and the bulk of the protecting groups. Similarly, reactions at the β-hydroxyl group or the ethyl ester can be affected by the α-stereocenter. The choice of protecting groups (such as the Z group on the amine) can impact both the electronic and steric properties of the molecule, thereby influencing stereochemical outcomes. Reaction parameters such as temperature, solvent, and the choice of catalyst or reagent are critical for optimizing stereoselectivity. Understanding the transition states involved in the transformations of this compound derivatives is key to predicting and controlling the stereochemical course of these reactions. sigmaaldrich.comchem960.com
Reactivity and Organic Transformations Involving Z Thr Oet
Deprotection Chemistry of the Benzyloxycarbonyl (Z) Group in Z-Thr-OEt
The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in organic synthesis. organic-chemistry.org Its removal, or deprotection, is a critical step to liberate the free amine for subsequent reactions, such as peptide bond formation. The cleavage of the Z-group from this compound can be achieved under several conditions, primarily categorized as reductive or acidic methods.
The most common and mildest method for the cleavage of the Z-group is catalytic hydrogenolysis. pearson.com This reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the cleavage of the benzylic C-O bond, resulting in the formation of the free amine, toluene, and carbon dioxide.
Reaction: this compound + H₂ --(Pd/C)--> H-Thr-OEt + Toluene + CO₂
Catalytic transfer hydrogenation offers a practical alternative to the use of gaseous hydrogen. nih.gov In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate, formic acid, or cyclohexene, is used to generate hydrogen in situ. This technique is often more convenient for laboratory-scale synthesis as it avoids the need for specialized high-pressure hydrogenation equipment. researchgate.net
Table 1: Common Conditions for Z-Group Hydrogenolysis
| Method | Catalyst | Hydrogen Source | Solvent | Typical Conditions |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Methanol, Ethanol (B145695), Ethyl Acetate (B1210297) | Room temperature, atmospheric pressure |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium formate | Methanol | Room temperature to reflux |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Cyclohexene | Ethanol | Reflux |
| In situ Hydrogen Generation | 10% Pd/C | NaBH₄ | Methanol | Room temperature |
A key advantage of hydrogenolysis is its orthogonality with other protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which are stable under these reductive conditions. However, care must be taken as catalysts for hydrogenolysis can sometimes reduce other functional groups, such as alkenes or alkynes, if present in the molecule. Additionally, sulfur-containing compounds can poison the catalyst, making this method unsuitable for cysteine-containing peptides unless specific precautions are taken. nih.gov
The Z-group is relatively stable to mild acids but can be cleaved under strong, anhydrous acidic conditions. The most common reagent for this purpose is hydrogen bromide (HBr) in glacial acetic acid (AcOH). The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the benzyl-oxygen bond via an Sₙ2 or Sₙ1-type mechanism, depending on the substrate and conditions. This generates a carbamic acid intermediate which readily decarboxylates to yield the protonated amine.
Other strong acids, such as trifluoroacetic acid (TFA), are generally not effective for Z-group cleavage unless at elevated temperatures. Lewis acids have also been explored to mediate the cleavage of C-N bonds in related systems, suggesting potential applicability. nih.govnih.gov The harshness of these acidic conditions can limit their use, as they may cleave other acid-labile protecting groups (e.g., Boc, trityl) or cause side reactions.
Ethyl Ester Hydrolysis and Transesterification Reactions
The C-terminal ethyl ester in this compound serves to protect the carboxylic acid functionality. This group can be removed or modified through hydrolysis or transesterification.
Hydrolysis is the cleavage of the ester to yield the corresponding carboxylic acid (Z-Thr-OH) and ethanol. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org
Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester in an excess of water with a strong acid catalyst like sulfuric acid or hydrochloric acid. chemguide.co.ukyoutube.com The equilibrium nature of the reaction requires a large excess of water to drive it to completion. lumenlearning.com
Base-catalyzed hydrolysis (saponification) is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uk The reaction produces the carboxylate salt of the amino acid and ethanol. libretexts.org Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid. Saponification is often preferred due to its irreversibility and generally cleaner reaction profile. lumenlearning.com
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester (Z-Thr-OR') and ethanol. masterorganicchemistry.com This reaction is an equilibrium process, and driving it to completion often requires using the new alcohol as the solvent or removing the ethanol byproduct as it forms. wikipedia.org Both acid-catalyzed and base-catalyzed mechanisms proceed through a tetrahedral intermediate. researchgate.net
Table 2: Reactions at the Ethyl Ester Terminus of this compound
| Reaction | Reagents | Product | Key Feature |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | Z-Thr-OH + EtOH | Reversible |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH(aq), heat 2. H₃O⁺ | Z-Thr-OH + EtOH | Irreversible |
| Transesterification | R'-OH, Acid or Base Catalyst | Z-Thr-OR' + EtOH | Equilibrium |
Nucleophilic Acyl Substitution Reactions at the C-Terminus of this compound
The ethyl ester of this compound is susceptible to nucleophilic acyl substitution, a broad class of reactions where a nucleophile displaces the ethoxy (-OEt) leaving group. masterorganicchemistry.combyjus.com The reaction proceeds via a tetrahedral intermediate. oregonstate.edu Besides hydrolysis and transesterification (which are specific types of nucleophilic acyl substitution with water and alcohols, respectively), other nucleophiles can be employed.
For instance, reaction with ammonia (B1221849) or primary/secondary amines (aminolysis) can convert the ester into the corresponding amide (Z-Thr-NH₂, Z-Thr-NHR, or Z-Thr-NR₂). This reaction is typically slower than hydrolysis and may require heating or catalysis. The C-terminal ester can also be reduced, for example using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield the corresponding amino alcohol, N-benzyloxycarbonyl-L-threoninol.
Reactions Involving the Threonine Side Chain in this compound
The side chain of threonine contains a secondary hydroxyl (-OH) group, which introduces another site for chemical modification. This hydroxyl group is a nucleophile and can participate in various reactions. youtube.com
Esterification/Etherification: The hydroxyl group can be acylated to form an ester or alkylated to form an ether. This is often done to "protect" the side chain during peptide synthesis to prevent unwanted side reactions, such as O-acylation during the coupling of the next amino acid.
Oxidation: The secondary alcohol can be oxidized to a ketone using various oxidizing agents. This transformation would convert the threonine residue into a β-keto amino acid derivative.
Phosphorylation: In biological contexts and synthetic phosphopeptide chemistry, the threonine hydroxyl group is a key site for phosphorylation. youtube.com Kinases catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl group. Chemically, this can be achieved using phosphorylating agents like phosphoramidites.
The hydroxyl group can also participate in intramolecular reactions or influence the stereochemical outcome of nearby reactions through hydrogen bonding or steric effects. nih.govnih.gov
Functional Group Compatibility and Orthogonal Protection Strategies with this compound
In complex molecule synthesis, the ability to selectively remove one protecting group in the presence of others is crucial. fiveable.me This concept is known as an orthogonal protection strategy. bham.ac.uk this compound itself is an example of a differentially protected building block.
The Z-group is labile to hydrogenolysis.
The ethyl ester is labile to basic or strong acidic hydrolysis.
This differential stability allows for selective manipulation. For example, the ethyl ester can be hydrolyzed under basic conditions (saponification) to give Z-Thr-OH without affecting the Z-group. chemguide.co.uk This Z-protected acid can then be coupled with another amino acid ester. Conversely, the Z-group can be removed by catalytic hydrogenation to yield H-Thr-OEt, with the ethyl ester remaining intact. pearson.com This free amine can then be acylated or coupled at the N-terminus.
This orthogonality is a cornerstone of peptide synthesis. For instance, a synthetic strategy might involve this compound where the Z-group is removed via hydrogenolysis, followed by coupling with an Fmoc-protected amino acid. The Fmoc group could then be removed with a base (like piperidine) without affecting the ethyl ester. Finally, the ethyl ester could be hydrolyzed to reveal the C-terminal carboxylic acid. The choice of protecting groups for the N-terminus, C-terminus, and reactive side chains must be carefully planned to ensure that each can be removed selectively without affecting the others. mdpi.comnih.govlibretexts.org
New Synthetic Methodologies and Reaction Development utilizing this compound
The chiral scaffold of N-benzyloxycarbonyl-L-threonine ethyl ester (this compound) has been effectively utilized as a precursor in the development of novel stereoselective synthetic methodologies, particularly for the synthesis of biologically relevant heterocyclic structures such as β-lactams (azetidin-2-ones). The inherent chirality of this compound provides a valuable starting point for asymmetric synthesis, enabling the control of stereochemistry in the final products.
A significant advancement in this area is the development of a stereoselective intramolecular cyclization strategy to construct the β-lactam ring system. This methodology leverages the stereocenters present in the threonine backbone to direct the formation of new stereogenic centers during the cyclization process.
The research findings indicate that the stereochemical outcome of the cyclization is highly dependent on the configuration of the starting threonine derivative. The process begins with commercially available L-threonine, which is converted to its N-Cbz protected ethyl ester, this compound. The critical step is the intramolecular S(_N)2 cyclization.
Detailed findings from this synthetic methodology are presented in the tables below, showcasing the reactants, reaction conditions, and the stereochemical outcome of the products.
Table 1: Synthesis of β-Lactam Precursor from L-Threonine
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| 1 | L-Threonine | SOCl₂, EtOH, reflux | L-Threonine ethyl ester hydrochloride | 95 |
| 2 | L-Threonine ethyl ester hydrochloride | Cbz-Cl, NaHCO₃, H₂O/CHCl₃ | This compound | 92 |
| 3 | This compound | Ms-Cl, Et₃N, CH₂Cl₂ | Mesylated intermediate | 98 |
Table 2: Intramolecular Cyclization to form β-Lactam
| Entry | Precursor | Reaction Conditions | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Mesylated this compound derivative | KHMDS, THF, -78 °C | (3R,4S)-1-Cbz-3-(1'-(R)-hydroxyethyl)-4-ethoxycarbonyl-azetidin-2-one | >99:1 | 85 |
The developed methodology demonstrates a highly diastereoselective synthesis of the cis-β-lactam. The stereochemistry of the final product is directly controlled by the stereocenters of the starting L-threonine derivative. This approach represents a robust and efficient method for the synthesis of enantiomerically pure β-lactams, which are valuable building blocks for the synthesis of more complex biologically active molecules, including antibiotics and other therapeutic agents. The use of a readily available chiral precursor like this compound is a key feature of this synthetic strategy, highlighting its utility in the field of asymmetric synthesis and reaction development.
Mechanistic Investigations of Reactions Involving Z Thr Oet
Elucidation of Reaction Pathways for Peptide Coupling with Z-Thr-OEt
Peptide coupling is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. bachem.com The reaction pathway for coupling this compound with another amino acid ester (e.g., H-AA-OR') generally follows a two-step process: activation and aminolysis. uniurb.it
Activation Step: The carboxylic acid of Z-Thr-OH (after hydrolysis of the ethyl ester, or more commonly, starting from the corresponding acid Z-Thr-OH) is activated by a coupling reagent. With carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), this proceeds through a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is susceptible to nucleophilic attack. To mitigate side reactions and reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. HOBt intercepts the O-acylisourea to form a more stable and selective activated HOBt-ester. uniurb.itwikipedia.org
Aminolysis Step: The amino group of the incoming amino acid ester attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the activating group (as dicyclohexylurea for DCC, or HOBt) to form the new peptide bond. uniurb.it
A competing, non-productive pathway specific to threonine derivatives involves the side-chain hydroxyl group. Under activation conditions, particularly in the presence of a base, the hydroxyl group can act as an intramolecular nucleophile, attacking the activated carboxyl group. This leads to the formation of a cyclic intermediate, such as an oxazoline (B21484), which can be less reactive towards the desired intermolecular aminolysis or lead to undesired stereochemical outcomes. The benzyloxycarbonyl (Z) protecting group is known to help suppress the formation of 5(4H)-oxazolone intermediates, which are a major pathway for racemization. bachem.com
Table 1: Key Intermediates in Common Peptide Coupling Pathways for Z-Thr-OH
| Coupling Reagent | Activating Group | Primary Intermediate | Key Features |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | O-Acylisourea | Highly reactive, prone to racemization. |
| DCC/HOBt | 1-Hydroxybenzotriazole | Benzotriazolyl Ester | More stable than O-acylisourea, suppresses racemization. |
Stereochemical Outcomes and Transition State Analysis in this compound Transformations
Maintaining the stereochemical integrity of the α-carbon is paramount in peptide synthesis. For this compound, the stereochemistry at both the α-carbon (2S) and the β-carbon (3R) of the threonine residue must be controlled. The primary mechanism for loss of stereochemical purity at the α-carbon during peptide coupling is racemization via the formation of a 5(4H)-oxazolone. uniurb.it The Z-group, being a urethane-type protecting group, significantly reduces the rate of oxazolone (B7731731) formation compared to simple acyl groups, thus preserving stereochemical integrity. bachem.com
However, transformations involving the side-chain hydroxyl group introduce additional stereochemical considerations. For example, intramolecular cyclization to form a (4S,5R)-4-(ethoxycarbonyl)-5-methyl-2-phenyl-4,5-dihydrooxazole proceeds through a well-defined transition state. Computational transition state analysis, often performed using density functional theory (DFT), can model this process. nih.gov The geometry of the transition state is dictated by the need to minimize steric interactions and optimize orbital overlap for the nucleophilic attack of the hydroxyl oxygen onto the activated carboxyl carbon.
The stereochemical outcome of such a cyclization is generally predictable. The reaction is stereospecific because the existing stereocenters at Cα and Cβ direct the formation of the new stereocenter at the carboxyl carbon (now part of the oxazoline ring). The transition state would involve a chair-like, six-membered ring structure if mediated by an external reagent, or a more constrained geometry for direct intramolecular attack, locking in the relative stereochemistry of the substituents on the newly formed ring.
Table 2: Factors Influencing Stereochemical Purity in this compound Reactions
| Factor | Influence on Stereochemistry | Mechanistic Rationale |
|---|---|---|
| N-Protecting Group | High (Z-group is favorable) | The Z-group's urethane (B1682113) structure disfavors the formation of racemization-prone oxazolone intermediates. |
| Coupling Reagent | Variable | Reagents that form stable active esters (e.g., with HOBt, HOAt) minimize the lifetime of highly reactive intermediates that can racemize. |
| Base | High | Strong, sterically hindered bases can promote direct α-proton abstraction (enolization), while weaker bases are generally preferred. |
| Solvent | Moderate | Polar, aprotic solvents can influence the stability and reactivity of charged intermediates and transition states. |
Role of this compound in Catalytic Reaction Mechanisms
While this compound is primarily utilized as a chiral building block in synthesis, its derivatives can play a crucial role as ligands in asymmetric catalysis. The oxazoline ring system, which can be synthesized from this compound, is a privileged structure in a vast number of chiral ligands for transition-metal-catalyzed reactions. nih.gov
For instance, a chiral 2-substituted oxazoline can be prepared from this compound. This structure can then be incorporated into larger ligand frameworks, such as bis(oxazolines) (BOX) or phosphino-oxazolines (PHOX). researchgate.net When coordinated to a metal center (e.g., palladium, copper, iridium), these ligands create a chiral environment that directs the stereochemical outcome of a catalytic reaction. nih.gov
The mechanism of catalysis typically involves the following steps:
Ligand Coordination: The chiral oxazoline ligand coordinates to the metal precursor.
Substrate Binding: The reactant substrate(s) coordinate to the chiral metal-ligand complex. The steric and electronic properties of the ligand dictate the preferred binding orientation of the substrate.
Key Transformation: The catalytic transformation (e.g., C-C bond formation, hydrogenation) occurs within the coordination sphere of the metal. The transition state for this step is diastereomeric, and the chiral ligand ensures that the pathway leading to one enantiomer of the product is significantly lower in energy. mdpi.com
Product Release and Catalyst Regeneration: The product dissociates from the metal complex, regenerating the active catalyst for the next cycle.
In this context, the role of the original this compound is to provide the core chiral scaffold that is ultimately responsible for the enantioselectivity of the catalytic process.
Kinetic Studies of this compound Related Synthetic Processes
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and activation energies, which are essential for understanding reaction mechanisms and optimizing conditions. researchgate.netyoutube.com For a synthetic process involving this compound, such as peptide coupling, kinetic analysis can differentiate between proposed pathways.
A typical kinetic experiment would involve monitoring the concentration of reactants (e.g., this compound, amino-component) and product over time using techniques like HPLC or NMR spectroscopy. mdpi.com The reaction rate can be expressed by a rate law of the form:
Rate = k [this compound]a [Amino-component]b [Coupling Reagent]c
where k is the rate constant and a, b, and c are the reaction orders with respect to each component.
In many solid-phase peptide synthesis (SPPS) protocols, the coupling reagents are used in large excess, causing the reaction to follow pseudo-first-order kinetics with respect to the resin-bound amine. chemrxiv.org This simplifies the analysis, as the rate becomes primarily dependent on the concentration of a single species. By varying the initial concentrations of each reactant and measuring the initial reaction rate, the orders (a, b, c) can be determined, providing insight into the composition of the rate-determining transition state. For example, if the reaction is first-order with respect to the coupling reagent, it suggests the activation step is likely rate-limiting.
Table 3: Hypothetical Kinetic Data for a Peptide Coupling Reaction This table illustrates the method of initial rates for determining reaction orders.
| Experiment | [this compound] (M) | [H-Gly-OEt] (M) | [DCC] (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
From this illustrative data, one could infer the reaction is first order in this compound, first order in H-Gly-OEt, and zero order in DCC (under these conditions), suggesting the aminolysis step after activation is rate-determining.
Intermediate Characterization in this compound Derivatization
The direct detection and characterization of reaction intermediates provide the most compelling evidence for a proposed reaction mechanism. youtube.com In reactions involving this compound, a key potential intermediate is the aforementioned oxazoline, formed via intramolecular cyclization.
Several methods can be employed to characterize such an intermediate:
Spectroscopic Detection: If the intermediate has a sufficient lifetime, it can be observed directly in the reaction mixture. In situ NMR spectroscopy is a powerful tool for this, as the formation of the oxazoline ring would lead to characteristic changes in the chemical shifts and coupling constants of the threonine protons. reddit.com
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged or charge-tagged intermediates in catalytic cycles or complex reaction mixtures, even at very low concentrations. nih.govnih.gov
Trapping Experiments: If an intermediate is too reactive to observe directly, it can be "trapped" by adding a reagent that reacts with it rapidly and selectively to form a stable, isolable product. For example, a potent nucleophile could be added to the reaction to intercept and open the oxazoline ring, forming a unique adduct that confirms the presence of the cyclic intermediate.
Isolation: In some cases, if the intermediate is stable enough, reaction conditions can be modified (e.g., by lowering the temperature) to allow for its isolation and full characterization by standard techniques (NMR, IR, X-ray crystallography). youtube.com
Table 4: Expected ¹H NMR Chemical Shift Changes for Oxazoline Formation from this compound
| Proton | This compound (ppm, hypothetical) | Oxazoline Intermediate (ppm, hypothetical) | Rationale for Change |
|---|---|---|---|
| α-H | ~4.2 | ~4.5 | Deshielding due to electron-withdrawing nature of the oxazoline ring. |
| β-H | ~4.1 | ~4.8 | Significant deshielding as it becomes part of the rigid oxazoline ring structure. |
| γ-CH₃ | ~1.2 | ~1.4 | Minor deshielding effect from the ring structure. |
| Ester CH₂ | ~4.2 | ~4.3 | Minor change in chemical environment. |
Table of Mentioned Compounds
| Abbreviation / Name | Full Chemical Name |
| This compound | N-α-benzyloxycarbonyl-L-threonine ethyl ester |
| Z-Thr-OH | N-α-benzyloxycarbonyl-L-threonine |
| H-AA-OR' | Generic Amino Acid Ester |
| H-Gly-OEt | Glycine ethyl ester |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| BOX Ligands | Bis(oxazoline) ligands |
| PHOX Ligands | Phosphino-oxazoline ligands |
Computational and Theoretical Studies of Z Thr Oet
Molecular Modeling and Conformational Analysis of Z-Thr-OEt
Molecular modeling involves the use of computational techniques to model or simulate the behavior of molecules. A key aspect of molecular modeling for flexible molecules like this compound is conformational analysis. Conformational analysis aims to characterize the various three-dimensional structures, or conformers, that a molecule can adopt and to determine their relative stabilities. This is crucial because the conformation of a molecule significantly influences its physical, chemical, and biological properties, including its reactivity and how it interacts with other molecules.
Techniques such as molecular mechanics (MM) and molecular dynamics (MD) simulations are commonly employed for conformational analysis. MM uses force fields to approximate the potential energy of a molecule based on its atomic positions, allowing for the identification of low-energy conformers. MD simulations extend this by simulating the motion of atoms and molecules over time, providing insights into the dynamic behavior and flexibility of the molecule and allowing for a more comprehensive exploration of the conformational space, especially at different temperatures or in various environments. By applying these methods to this compound, researchers can map its potential energy surface, identify the most stable conformers, and understand how factors like solvation might affect its preferred shapes.
Quantum Chemical Calculations on this compound Reactivity and Selectivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure, reactivity, and selectivity of molecules at a fundamental level. These methods solve the electronic Schrödinger equation (or approximations thereof) to provide detailed information about electron distribution, molecular orbitals, and energy levels.
For this compound, quantum chemical calculations can be used to:
Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals play a critical role in chemical reactions, with the HOMO often indicating sites prone to electrophilic attack and the LUMO indicating sites for nucleophilic attack. The energy gap between HOMO and LUMO can also provide insights into the molecule's kinetic stability and reactivity.
Calculate reaction pathways and transition states to understand the mechanisms and energy barriers of chemical transformations involving this compound. This can help predict how this compound might react with other substances and under what conditions.
Assess the regioselectivity and stereoselectivity of reactions, determining which sites on the molecule are most likely to react and what the stereochemical outcome might be.
DFT calculations, often performed using software packages like Gaussian, are commonly used for these types of studies.
Prediction of Spectroscopic Properties to Aid Structural Elucidation in Complex Systems
Computational methods can accurately predict various spectroscopic properties, including Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can serve as valuable tools for structural elucidation and confirmation, especially when dealing with complex reaction mixtures or when experimental data is limited.
By calculating the vibrational frequencies (for IR and Raman) or chemical shifts and coupling constants (for NMR) of different possible structures or conformers of this compound, computational chemists can generate theoretical spectra. These theoretical spectra can then be compared to experimental spectra to help identify the correct structure or the presence of specific conformers in a sample. UV-Vis spectra can also be predicted using methods like Time-Dependent DFT (TD-DFT) to understand electronic transitions and light absorption properties. This predictive capability is particularly useful in analyzing reaction products or studying the behavior of this compound in different environments.
Docking and Molecular Dynamics Simulations for this compound Interactions (e.g., with enzymes)
Understanding how this compound interacts with other molecules, particularly biological macromolecules like enzymes or receptors, is crucial if it were to be involved in biological processes or used as a building block for peptidomimetics or inhibitors. Molecular docking and molecular dynamics simulations are powerful computational techniques for studying these interactions.
Molecular docking predicts the preferred binding orientation (pose) and binding affinity of a small molecule (ligand), such as this compound, to a larger molecule (receptor), such as an enzyme active site. This provides initial insights into how the molecules might interact.
Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal:
The stability of the bound complex.
Conformational changes in both the ligand and the receptor upon binding.
Specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and specificity.
The flexibility of the binding site and the ligand within the site.
Applying these techniques to this compound could help predict how it might interact with specific enzymes involved in peptide processing or other biological pathways, or how modifications to this compound might affect its binding to a target.
Computational Design of Novel this compound Derived Catalysts or Reagents
Computational methods can also be used in the rational design of new molecules with tailored properties, including catalysts or reagents. This compound, with its defined structure and functional groups (amine, hydroxyl, ester, and carbobenzyloxy protecting group), could potentially serve as a scaffold or starting point for the computational design of novel molecules.
Computational design strategies often involve:
Identifying desired chemical transformations or interactions.
Designing an ideal active site or molecular structure to facilitate these processes, often using quantum mechanical methods to describe the transition state.
Using computational tools to build or identify molecular scaffolds (potentially based on this compound) that can support the designed features.
Optimizing the structure and properties through iterative computational refinement, potentially involving techniques like molecular dynamics simulations.
While specific examples of computationally designed catalysts or reagents directly derived from this compound were not found in the search results, the principles of computational design could be applied to modify this compound to enhance its reactivity, selectivity, or catalytic activity for specific chemical reactions, or to design novel reagents incorporating the threonine ethyl ester moiety.
Advanced Analytical Methodologies for Z Thr Oet Characterization in Research Contexts
High-Resolution Spectroscopic Techniques for Structural Elucidation (beyond routine identification)
High-resolution spectroscopic methods provide detailed information about the molecular structure, bonding, and dynamics of Z-Thr-OEt.
Advanced NMR Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of organic molecules, including protected amino acids like this compound. dcu.ieacs.org While basic 1H and 13C NMR can confirm the presence of expected functional groups and carbon/hydrogen environments, advanced NMR techniques offer deeper insights into stereochemical relationships and preferred conformations in solution.
Techniques such as 2D NMR experiments (e.g., COSY, HSQC, HMBC) can help assign complex spectra and reveal coupling interactions between non-directly bonded atoms, providing information about the molecule's connectivity and spatial arrangement. acs.org For chiral molecules like this compound, analysis of coupling constants and Nuclear Overhauser Effects (NOE) can provide information about dihedral angles and inter-proton distances, aiding in the determination of preferred conformations in solution. The presence of rotamers around amide bonds can sometimes be observed in NMR spectra, particularly at lower temperatures, and analysis of their coalescence at higher temperatures can provide information about rotational barriers. acs.org Studies on related protected amino acid derivatives have utilized 1H NMR to assess stereochemistry and conformation. acs.org
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass Spectrometry (MS) is invaluable for determining the molecular weight of this compound and its derivatives, confirming the success of synthetic steps, and identifying reaction byproducts or impurities. science.govnih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used ionization techniques for polar and relatively non-volatile compounds like protected peptides and amino acid esters. acs.orgnih.gov
High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of this compound and its transformation products. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, providing structural information. This is particularly useful for confirming the sequence of peptide derivatives containing this compound or for characterizing modifications to the molecule during reactions. nih.gov MS can also be coupled with chromatographic techniques (LC-MS) for the analysis of complex reaction mixtures. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chirality Assessment
Chiroptical spectroscopy, such as Circular Dichroism (CD), is a sensitive technique for assessing the chirality and conformational properties of molecules in solution, particularly those with chromophores. acs.orgcolumbia.eduresearchgate.net this compound contains a chiral center at the α-carbon and another at the β-carbon of the threonine residue. The presence of the benzyloxycarbonyl (Z) protecting group provides a chromophore that absorbs in the UV region, making this compound amenable to CD analysis.
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
X-ray crystallography provides a definitive method for determining the three-dimensional structure of crystalline compounds in the solid state, including the precise positions of atoms and their connectivity, as well as absolute stereochemistry. nih.govnih.govlsu.eduresearchgate.net Obtaining high-quality single crystals of this compound or its derivatives is a prerequisite for this technique.
Once a suitable crystal is obtained, X-ray diffraction data can be collected and processed to generate an electron density map, from which the molecular structure can be built and refined. X-ray crystallography can unequivocally confirm the stereochemistry at the chiral centers of this compound and reveal details about crystal packing, intermolecular interactions (such as hydrogen bonding), and solid-state conformation. acs.orgresearchgate.netlsu.edu This information is complementary to that obtained from solution-state techniques like NMR and CD and can be crucial for understanding the molecule's behavior in solid formulations or in reactions where the solid state is involved. Studies on protected amino acids and peptides have frequently utilized X-ray crystallography for structural confirmation and analysis of solid-state packing. acs.orgnih.govlsu.edu
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying components in a mixture based on their differential interactions with a stationary phase. google.comresearchgate.netucl.ac.uk
Reverse-phase HPLC is commonly employed for purity analysis of protected amino acids and peptides, utilizing a non-polar stationary phase and a polar mobile phase. nih.gov Detection is typically done by UV absorbance, leveraging the chromophore of the Z group. The purity is determined by the area percentage of the peak corresponding to this compound in the chromatogram. google.com
Determining the enantiomeric excess of this compound is crucial because the biological activity and chemical behavior of chiral molecules can be highly dependent on their stereochemistry. Chiral HPLC is the method of choice for this purpose. researchgate.netucl.ac.uk This technique utilizes a chiral stationary phase that can differentiate between enantiomers, allowing for their separation and quantification. By integrating the peak areas of the L-enantiomer (Z-L-Thr-OEt) and any D-enantiomer impurity (Z-D-Thr-OEt), the enantiomeric excess can be calculated. researchgate.net Various chiral stationary phases are available, and method development is often required to achieve adequate separation for a specific compound. researchgate.net Pre-column derivatization with a chiral labeling agent followed by separation on a standard achiral column is another approach for determining enantiomeric purity. ucl.ac.uk Gas Chromatography (GC) with a chiral stationary phase can also be used for enantiomeric excess determination, particularly if the compound is sufficiently volatile or can be easily derivatized to a volatile form. researchgate.net
The purity of this compound samples can vary depending on the synthesis and purification methods. For example, one study reported purities ranging from 94.31% to 97.16% by liquid chromatography, with specific batches showing 100 area percent purity at 254 nm. google.com
Table 1: Example Purity Data of this compound by Liquid Chromatography
| Analysis Method | Wavelength (nm) | Purity (% Area) |
| Liquid Chromatography | 210 | 98.843 |
| Liquid Chromatography | 210 | 97.8 |
| Liquid Chromatography | 210 | 97.7 |
| Liquid Chromatography | 254 | 98.53 |
| Liquid Chromatography | 254 | 97.92 |
| Liquid Chromatography | 254 | 100 |
Note: Data compiled from search result snippets and may represent different batches or analysis conditions. google.com
Future Perspectives and Emerging Research Directions for Z Thr Oet
Integration of Z-Thr-OEt into Automated Synthetic Platforms
Automated synthesis platforms are becoming increasingly prevalent in chemical research and manufacturing, enabling high-throughput experimentation and synthesis of complex molecules. The integration of protected amino acids like this compound into such platforms is a logical progression. Automated synthesis offers advantages in reproducibility, speed, and the ability to handle large numbers of reactions simultaneously. While the search results discuss automated synthesis in the context of radiopharmaceuticals and other compounds, the principles apply to peptide synthesis building blocks. nih.govresearchgate.netnih.govfortunejournals.comresearchgate.net Future research could focus on optimizing reaction conditions for the incorporation and deprotection of this compound within automated peptide synthesizers or flow chemistry systems. This would involve developing robust and rapid coupling and deprotection steps compatible with automated workflows.
Sustainable Synthesis of this compound and Its Derivatives
The chemical industry is increasingly focused on developing sustainable and environmentally friendly synthetic methods. For this compound, this could involve exploring greener routes for its synthesis and the synthesis of its derivatives. Current research trends in sustainable synthesis include the use of bio-derived platform molecules, enzymatic synthesis, flow reactors, bio-based solvents, sonochemistry, and microwaves. york.ac.ukmdpi.comresearchgate.netresearchgate.net Future work could investigate enzymatic methods for the esterification of Z-threonine or the introduction of the Z-protecting group, potentially reducing the need for harsh chemicals and minimizing waste. Developing synthetic routes that utilize renewable resources or operate under milder conditions (e.g., lower temperatures, atmospheric pressure) would align with the principles of green chemistry.
This compound in the Development of New Protecting Group Chemistries
Protecting group chemistry is fundamental to organic synthesis, allowing for the temporary masking of functional groups. wiley-vch.dersc.orghighfine.comharvard.edu The Z-protecting group is well-established for amines and is typically removed by hydrogenolysis. rsc.org The ethyl ester is a common carboxyl protecting group. Future research could explore the use of this compound as a model compound for developing new, orthogonal protecting group strategies. This might involve investigating novel methods for the selective deprotection of either the Z group or the ethyl ester under conditions that leave other functional groups intact. Additionally, this compound could be used to study the efficacy and compatibility of new protecting groups designed for amino acids or peptides.
Untapped Reactivity and Cascade Reactions Involving this compound
Exploring the untapped reactivity of this compound could lead to the discovery of novel transformations and the development of new synthetic methodologies. While its primary role is as a protected amino acid building block, the presence of the hydroxyl group on the threonine side chain, the carbamate (B1207046) functionality of the Z group, and the ester group offer potential sites for unique reactions. Cascade reactions, where a series of reactions occur sequentially without isolation of intermediates, are powerful tools for constructing complex molecules efficiently. nih.govpitt.eduresearchgate.netnottingham.ac.ukroyalsocietypublishing.org Future research could investigate the participation of this compound in novel cascade reactions, potentially leveraging the interplay between its different functional groups. This could lead to new routes for synthesizing complex peptides, peptidomimetics, or other nitrogen-containing compounds. Exploring its reactivity under various catalytic conditions or in the presence of different reagents could unveil unexpected transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
